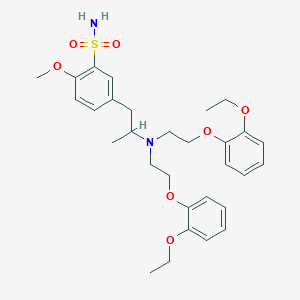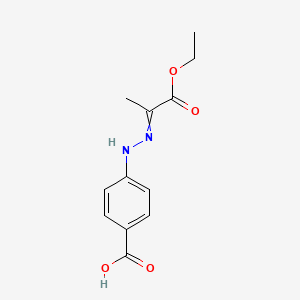![molecular formula C22H18O4 B14009529 [2-(4-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone CAS No. 7477-28-3](/img/structure/B14009529.png)
[2-(4-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone is an organic compound characterized by the presence of methoxy groups attached to benzoyl and phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone typically involves the reaction of 4-methoxybenzoyl chloride with 4-methoxybenzophenone in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The product is then purified using recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(4-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
[2-(4-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [2-(4-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone
- [2-(4-Methylbenzoyl)phenyl]-(4-methylphenyl)methanone
- [2-(4-Nitrobenzoyl)phenyl]-(4-nitrophenyl)methanone
Uniqueness
[2-(4-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
7477-28-3 |
|---|---|
Formule moléculaire |
C22H18O4 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
[2-(4-methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H18O4/c1-25-17-11-7-15(8-12-17)21(23)19-5-3-4-6-20(19)22(24)16-9-13-18(26-2)14-10-16/h3-14H,1-2H3 |
Clé InChI |
GLWMPBOUDUKCID-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


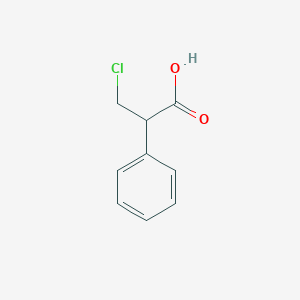
![(8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B14009450.png)

![2-[4-[5-(5,7-Dimethoxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dimethoxychromen-4-one](/img/structure/B14009457.png)
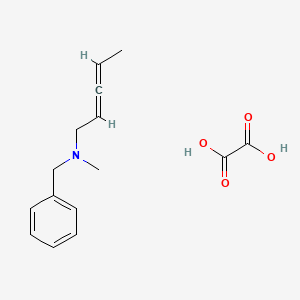
![2-[[4-(2-Methoxyphenyl)-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14009460.png)
![2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid](/img/structure/B14009483.png)
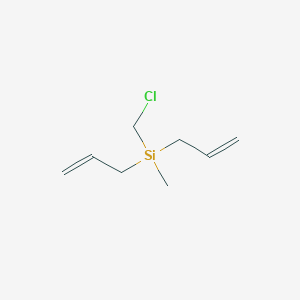
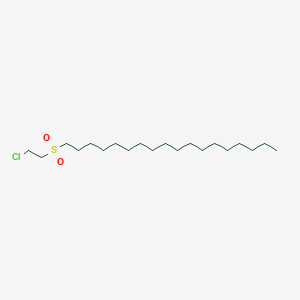
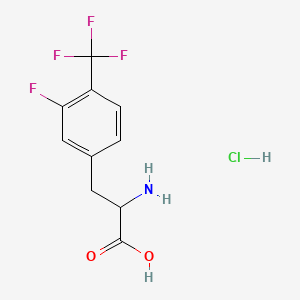
![1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14009493.png)
